Triphenylantimonoxid

Übersicht

Beschreibung

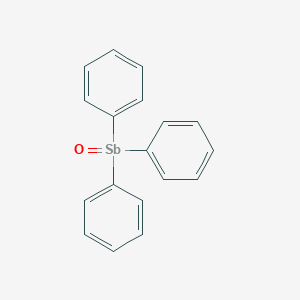

Triphenylantimony oxide is an organometallic compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{OSb} ). It is a white to almost white powder or crystalline solid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Triphenylantimony oxide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.

Industry: It is used in the production of flame retardants, polymers, and other industrial materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triphenylantimony oxide can be synthesized through several methods. One common method involves the reaction of triphenylantimony dichloride with water or a base. The reaction is typically carried out in an organic solvent such as benzene or toluene. The general reaction is as follows: [ \text{Ph}_3\text{SbCl}_2 + \text{H}_2\text{O} \rightarrow \text{Ph}_3\text{SbO} + 2\text{HCl} ]

Industrial Production Methods: In industrial settings, the production of triphenylantimony oxide often involves the oxidative addition reactions where aryl derivatives of pentavalent antimony are formed from antimony triaryl compounds, acid, and a peroxide. This method is efficient and allows for the large-scale production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Triphenylantimony oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens or organometallic compounds are often used.

Major Products:

Oxidation: Higher oxidation state antimony compounds.

Reduction: Lower oxidation state antimony compounds.

Substitution: Various substituted antimony compounds depending on the reagents used.

Wirkmechanismus

The mechanism of action of triphenylantimony oxide involves its ability to interact with various molecular targets and pathways. It can act as an antioxidant by inhibiting free radical processes through hydrogen transfer or sequential deprotonation and electron loss. This leads to the formation of stable radicals of the antioxidant, which helps in preventing oxidative damage .

Vergleich Mit ähnlichen Verbindungen

- Triphenylbismuth oxide

- Pentaphenylantimony

- Tetraphenylantimony carbonate

Comparison: Triphenylantimony oxide is unique due to its specific reactivity and stability. Compared to triphenylbismuth oxide, it has different oxidation states and reactivity patterns. Pentaphenylantimony and tetraphenylantimony carbonate have different structural and chemical properties, making triphenylantimony oxide distinct in its applications and reactivity .

Biologische Aktivität

Triphenylantimony oxide (Ph₃SbO) is an organometallic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological mechanisms, efficacy, and potential applications of triphenylantimony oxide.

Triphenylantimony oxide is synthesized through various methods, including the reaction of triphenylantimony with oxidizing agents. The resulting compound exhibits a trigonal-bipyramidal geometry, which is crucial for its biological interactions. The synthesis typically yields high purity and can be achieved through straightforward procedures involving common laboratory reagents .

Anticancer Activity

Recent studies highlight the anticancer potential of triphenylantimony oxide. It has been reported to exhibit significant cytotoxic effects against various cancer cell lines, including those associated with stomach cancer, nasopharyngeal cancer, liver cancer, and leukemia. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular metabolism in cancer cells .

Case Study: Anticancer Efficacy

A notable study demonstrated that triphenylantimony complexes showed higher anticancer activity compared to traditional platinum-based drugs. The compounds were found to be effective in inhibiting cell proliferation and inducing cell death in sensitive cancer cell lines. The lipid solubility of these compounds enhances their bioavailability, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

Triphenylantimony oxide also exhibits notable antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that triphenylantimony complexes could serve as effective agents in treating infections caused by resistant bacterial strains .

Table 1: Antimicrobial Activity of Triphenylantimony Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triphenylantimony oxide | Staphylococcus aureus | 25 µg/mL |

| Triphenylantimony oxide | Pseudomonas aeruginosa | 30 µg/mL |

| Triphenylbismuth complex | Leishmania infantum | 15 µg/mL |

The biological activity of triphenylantimony oxide can be attributed to several mechanisms:

- Redox Activity : The compound can participate in redox reactions, influencing oxidative stress within cells. This property is particularly relevant in its anticancer activity, where it may induce oxidative damage to malignant cells .

- Interaction with Biological Molecules : Triphenylantimony complexes can interact with biomolecules such as proteins and nucleic acids, potentially disrupting their function and leading to cell death .

- Antioxidant Properties : Some derivatives of triphenylantimony exhibit antioxidant activity, which may contribute to their therapeutic effects by mitigating oxidative damage in healthy tissues during treatment .

Research Findings

A comprehensive review of literature reveals a growing interest in the application of triphenylantimony oxide in medicinal chemistry. Studies have shown that modifications to the ligand environment around the antimony center can enhance biological activity and selectivity against target cells.

Case Study: Structural Modifications

Research involving structural modifications of triphenylantimony complexes has led to the discovery of new derivatives with improved efficacy against both cancerous cells and microbial pathogens. For instance, introducing electron-donating groups has been shown to enhance the redox properties and biological activity of these compounds .

Eigenschaften

IUPAC Name |

diphenylstiborylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.O.Sb/c3*1-2-4-6-5-3-1;;/h3*1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBJLXBLWQKWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197199 | |

| Record name | Stibine oxide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-75-6 | |

| Record name | Triphenylstibine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stibine oxide, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylantimony oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stibine oxide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylstibine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the catalytic applications of triphenylantimony oxide in polymerization reactions?

A1: Triphenylantimony oxide exhibits interesting behavior as a modifier in propene polymerization catalysis. [] Research indicates that when combined with triethyl thiophosphate, it significantly enhances the activity of a catalyst system based on titanium trichloride (TiCl3) for propene polymerization. This binary modifier package results in high polymer yield (2636 g/g AA TiCl3) and very low levels of hexane extractables (0.80%), signifying the production of highly isotactic polypropylene. []

Q2: How does triphenylantimony oxide interact with other organometallic compounds?

A2: Triphenylantimony oxide demonstrates a propensity to react with protic ligands, including organophosphorus and organoselenium compounds. [] For instance, it reacts with phenylphosphinic acid, diphenylphosphinic acid, tert-butylphosphonic acid, and phenylseleninic acid to form distinct organoantimony(V) complexes. [] These reactions highlight its ability to form Sb-O-P and Sb-O-Se bonds, leading to the synthesis of novel organometallic species.

Q3: Can triphenylantimony oxide be used to create complex polyoxometalate structures?

A3: Yes, triphenylantimony oxide can serve as a precursor for assembling intricate polyoxometalate structures. [] For example, reactions involving diphenyltellurium oxide, organostibonic acid, and polymeric triphenylantimony oxide yield mixed-valent Sb(V)/(III) containing polyoxostibonates. [] Notably, these reactions involve the reduction of Sb(V) to Sb(III), complete dearylation of organoantimony precursors, and complexation of tetraorganoditelluroxane moieties, showcasing the versatile reactivity of triphenylantimony oxide in the formation of complex metal oxide frameworks.

Q4: Is there any evidence of triphenylantimony oxide participating in photochemical reactions?

A4: Triphenylantimony oxide plays a crucial role in the photochemical reduction of uranyl ions. [] Upon exposure to visible light, it facilitates the reduction of uranyl ions to uranium (IV), with triphenylantimony oxide itself being oxidized. [] This photoredox reaction is influenced by factors such as the concentration of uranyl ions, triphenylantimony, and hydrogen ions, underscoring the importance of reaction conditions in photochemical processes involving triphenylantimony oxide.

Q5: What is known about the structure of triphenylantimony oxide?

A5: While the provided abstracts do not delve into the specific spectroscopic characterization of triphenylantimony oxide, they imply its polymeric nature. [, ] Further investigation into the literature would be required to obtain comprehensive spectroscopic data, including NMR and IR, to fully elucidate its structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.